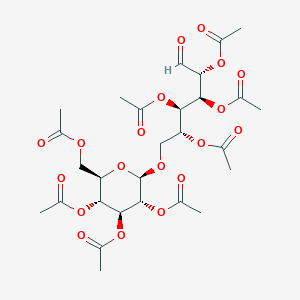
3H-1,2-Benzodithiol-3-thion
Übersicht
Beschreibung
3H-1,2-Benzodithiole-3-thione, also known as Benzodithiolethione (BDT), is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive candidate for use in several areas of research. In
Wissenschaftliche Forschungsanwendungen
Wasserstoff Sulfid Quelle
3H-1,2-Benzodithiol-3-thion gehört zu den am besten untersuchten Klassen von schwefelreichen Heterocyclen, da diese Verbindungen aufgrund des explosiven jüngsten Interesses an diesen Verbindungen als Quellen für Schwefelwasserstoff untersucht werden . Schwefelwasserstoff ist ein endogen produziertes gasförmiges Signalmolekül .
Synthese verschiedener Heterocyclen
This compound wird zur Synthese verschiedener heterocyclischer Systeme durch 1,3-dipolare Cycloaddition verwendet, wobei ein oder zwei Schwefelatome durch Kohlenstoff- und Kohlenstoff-Stickstoff-haltige Einheiten ersetzt werden .
Pharmakologische Aktivität
1,2-Dithiol-Derivate, darunter this compound, zeigen viele Arten von signifikanter pharmakologischer Aktivität . Dazu gehören Antitumor-, Antioxidans-, Chemotherapie-, Antithrombose- und Strahlen-schutz-Eigenschaften .
Anti-HIV-Aktivität
Zusätzlich zu den oben genannten Anwendungen zeigen 1,2-Dithiole, einschließlich this compound, Anti-HIV-Aktivität .
Therapeutische Mittel für neurologische Erkrankungen
Diese Verbindungen haben potenzielle therapeutische Anwendungen für die Alzheimer-Krankheit und sind an einer Reihe von Krankheiten beteiligt, darunter Down-Syndrom, Alzheimer und Parkinson-Krankheit .
Entzündungshemmende Medikamente
1,2-Dithiol-3-thion-Derivate sind bekannt für ihre entzündungshemmenden Eigenschaften .
Schutz von retinalen Pigmentepithelzellen
Diese Verbindungen haben potenzielle Anwendungen beim Schutz von retinalen Pigmentepithelzellen vor UV-Strahlung .
Chemopräventive Mittel
1,2-Dithiol-3-thion-Derivate können als chemopräventive Mittel verwendet werden, die karzinogene Prozesse verzögern, hemmen oder umkehren können .
Wirkmechanismus
Target of Action
It has been shown to react with diphenyldiazomethane in the presence of copper-(ii) acetylacetonate .
Mode of Action
3H-1,2-Benzodithiole-3-thione reacts with diphenyldiazomethane in the presence of copper-(II) acetylacetonate to afford the corresponding 4,5-benzo-3-diphenylmethylene-1,2-dithiole . This reaction involves a predominant extrusion of the exocyclic sulfur atom .
Biochemische Analyse
Biochemical Properties
3H-1,2-Benzodithiole-3-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with copper-(II) acetylacetonate, leading to the formation of 4,5-benzo-3-diphenylmethylene-1,2-dithiole . This interaction involves the extrusion of the exocyclic sulfur atom, highlighting the compound’s ability to participate in sulfur transfer reactions . Additionally, 3H-1,2-Benzodithiole-3-thione has been studied for its potential to induce phase II detoxifying enzymes, such as glutathione S-transferase, which plays a crucial role in cellular defense mechanisms .
Cellular Effects
3H-1,2-Benzodithiole-3-thione exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated its ability to inhibit the proliferation of prostate cancer cell lines, such as PC3, DU145, and LNCaP, by inducing cell cycle arrest and apoptosis . Furthermore, 3H-1,2-Benzodithiole-3-thione has been reported to protect retinal pigment epithelium cells from UV radiation-induced damage, highlighting its potential as a protective agent against oxidative stress .
Molecular Mechanism
The molecular mechanism of 3H-1,2-Benzodithiole-3-thione involves its interaction with various biomolecules. It can act as a sulfur donor in biochemical reactions, facilitating the transfer of sulfur atoms to other molecules . Additionally, it has been shown to inhibit the activity of certain enzymes, such as copper-(II) acetylacetonate, by binding to their active sites and altering their catalytic properties . This inhibition can lead to changes in gene expression and cellular function, contributing to the compound’s therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3H-1,2-Benzodithiole-3-thione can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3H-1,2-Benzodithiole-3-thione can undergo degradation under certain conditions, leading to the formation of various byproducts . These byproducts may have different biological activities, which can influence the overall effects of the compound. Long-term studies have also indicated that 3H-1,2-Benzodithiole-3-thione can have sustained effects on cellular function, including prolonged induction of detoxifying enzymes and protection against oxidative stress .
Dosage Effects in Animal Models
The effects of 3H-1,2-Benzodithiole-3-thione can vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can induce beneficial effects, such as the activation of detoxifying enzymes and protection against oxidative damage . High doses of 3H-1,2-Benzodithiole-3-thione may lead to toxic or adverse effects, including hepatotoxicity and disruption of normal cellular function . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3H-1,2-Benzodithiole-3-thione is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, influencing metabolic flux and metabolite levels. Additionally, 3H-1,2-Benzodithiole-3-thione has been shown to modulate the activity of phase II detoxifying enzymes, such as glutathione S-transferase, which plays a crucial role in the metabolism and elimination of xenobiotics .
Transport and Distribution
The transport and distribution of 3H-1,2-Benzodithiole-3-thione within cells and tissues are important factors that influence its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, 3H-1,2-Benzodithiole-3-thione can accumulate in specific compartments or organelles, where it exerts its effects. Studies have shown that the compound can localize to the cytoplasm and mitochondria, where it interacts with various biomolecules and influences cellular function .
Subcellular Localization
The subcellular localization of 3H-1,2-Benzodithiole-3-thione is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3H-1,2-Benzodithiole-3-thione has been shown to localize to the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress . Additionally, the compound can interact with nuclear proteins, influencing gene expression and cellular responses .
Eigenschaften
IUPAC Name |
1,2-benzodithiole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4S3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGJSZGTNIFSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)SS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187197 | |
| Record name | Dithiosulfindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3354-42-5 | |
| Record name | Dithiosulfindene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2-Benzodithiole-3-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dithiosulfindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DITHIOSULFINDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU3ZFE8YHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)



